(2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester
Description
The compound (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester (CAS: 176798-26-8) is a complex polycyclic benzodioxin derivative with the molecular formula C₁₄H₂₄O₈ and a molecular weight of 320.34 g/mol . Its structure features:
- An octahydro-1,4-benzodioxin core with six stereocenters.
- Two hydroxyl (-OH) groups at positions 6 and 6.
- Two methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 2 and 2.
- A methyl ester (-COOCH₃) at position 4.
Properties
IUPAC Name |
methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O8/c1-12(19-4)13(2,20-5)22-10-8(15)6-14(17,11(16)18-3)7-9(10)21-12/h8-10,15,17H,6-7H2,1-5H3/t8-,9-,10-,12+,13+,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOAKJZBIWMLGL-JZJCQVGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2C(CC(CC2O1)(C(=O)OC)O)O)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@](O[C@@H]2[C@@H](C[C@](C[C@H]2O1)(C(=O)OC)O)O)(C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Benzodioxin Core
The benzodioxin ring is constructed via cyclocondensation reactions . In analogous syntheses, dihydroxybenzene derivatives are reacted with dihalides or epoxides under basic conditions to form the 1,4-benzodioxane skeleton. For example, N-(2,3-dihydrobenzo-dioxin-6-amine is treated with sulfonyl chlorides in aqueous sodium carbonate to form intermediates with fused dioxane rings. Adjustments to this method are required to introduce the 2,3-dimethoxy-2,3-dimethyl substituents, likely through alkylation or Mitsunobu reactions to install methyl groups with stereochemical precision.
Introduction of Methoxy and Methyl Groups
Methoxy groups are introduced via Williamson ether synthesis using methyl iodide or dimethyl sulfate, while methyl groups at positions 2 and 3 are added through Grignard reactions or nucleophilic substitutions on pre-functionalized intermediates. Stereochemical control is achieved using chiral catalysts or enantioselective conditions, though specific details for this compound remain proprietary.
Esterification of the Carboxylic Acid
The final step involves esterifying the carboxylic acid moiety with methanol. According to patent literature, this is accomplished by reacting the free acid with methanol in the presence of acid catalysts (e.g., sulfuric acid) at elevated temperatures (100–150°C). Azeotropic distillation with agents like toluene removes water, driving the reaction to completion. For example, analogous esterifications of adipic acid achieve 94% yield using acetone dimethyl acetal as a co-solvent.
Catalysts and Reaction Conditions
Purification and Characterization
Chromatographic Techniques
Crude products are purified via column chromatography using silica gel and gradients of n-hexane/ethyl acetate. For the target compound, high-performance liquid chromatography (HPLC) with chiral stationary phases ensures enantiomeric purity.
Spectroscopic Validation
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FTIR : Hydroxyl stretches (3248 cm⁻¹), ester carbonyl (1710–1740 cm⁻¹).
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1H NMR : Key signals include methoxy singlets (δ 3.3–3.5 ppm) and methyl group resonances (δ 1.2–1.5 ppm).
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Mass Spectrometry : Molecular ion peak at m/z 320.34 [M+H]⁺, consistent with the molecular formula C14H24O8.
Challenges and Optimization
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Stereochemical Control : The compound’s six stereocenters necessitate stringent enantioselective conditions. Asymmetric hydrogenation and enzymatic resolutions have been proposed but require further validation.
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Solubility Issues : Low solubility in polar solvents (e.g., water) complicates purification. Mixed solvents like chloroform/DCM are preferred for crystallization.
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Scalability : Industrial-scale production faces hurdles in maintaining stereopurity during high-temperature esterification. Continuous-flow reactors are under investigation to improve reproducibility .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions may include the use of strong acids or bases, and reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
The structure of this compound features a benzodioxin core with multiple hydroxyl and methoxy groups, contributing to its unique reactivity and potential biological activity.
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds similar to octahydrobenzodioxins exhibit antioxidant activities. These properties can help mitigate oxidative stress in various diseases, including neurodegenerative disorders and cancer.
Case Study: Neuroprotective Effects
A study demonstrated that derivatives of benzodioxin compounds could protect neuronal cells from oxidative damage. The mechanism involves the modulation of reactive oxygen species (ROS) levels, suggesting potential therapeutic uses in treating conditions like Alzheimer's disease.
Biochemical Research
Enzyme Modulation
This compound has been investigated for its ability to modulate enzyme activity. Specifically, it can act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
Case Study: Inhibition of Lipase Activity
In vitro studies have shown that octahydrobenzodioxin derivatives can inhibit pancreatic lipase, which plays a crucial role in fat digestion. This inhibition could lead to applications in obesity management by reducing fat absorption.
Environmental Applications
Biodegradation Studies
The structural complexity of this compound allows for its potential use in bioremediation efforts. Microorganisms capable of degrading such compounds could be harnessed to clean up environmental pollutants.
Case Study: Microbial Degradation
Research has identified specific bacterial strains that can metabolize benzodioxin derivatives, indicating their utility in bioremediation strategies for contaminated sites.
Mechanism of Action
The mechanism of action of Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
8-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid Methyl Ester
Structural Differences :
- Lacks the octahydro ring system, featuring a simpler dihydro-1,4-benzodioxin core.
- Retains the methyl ester at position 5.
Implications :
- Reduced steric hindrance and polarity compared to the target compound.
- Simpler synthesis due to fewer stereocenters and functional groups.
- Likely higher solubility in non-polar solvents due to lower molecular weight and fewer hydroxyl groups.
Methyl trans-3-(4-Methoxyphenyl)glycidate
Structural Differences :
- Features an oxirane (epoxide) ring instead of a benzodioxin system.
- Contains a methoxyphenyl group and a glycidate ester.
Implications :
- Higher reactivity due to the strained epoxide ring, enabling participation in ring-opening reactions.
- Potential use as a synthetic intermediate in flavor/fragrance industries, contrasting with the target compound’s benzodioxin-based applications.
(2S,3S,4aR,8R,8aR)-Hexahydro-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6(5H)-one
Implications :
- Reduced susceptibility to hydrolysis compared to the ester-containing target compound.
Physicochemical and Functional Comparisons
Biological Activity
The compound (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin-6-carboxylic Acid Methyl Ester (CAS Number: 176798-26-8) is a complex organic molecule characterized by its unique stereochemistry and functional groups. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections provide an overview of its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H24O8 |
| Molecular Weight | 320.34 g/mol |
| IUPAC Name | Methyl (2S,3S,4aR,6S,8R,8aR)-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxine-6-carboxylate |
| SMILES Notation | COC(=O)[C@]1(O)CC@@H[C@H]2OC@(OC)C@@(OC)O[C@@H]2C1 |
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Interaction : It can modulate cellular receptors that influence signal transduction pathways.
- Gene Expression Regulation : The compound may affect transcription factors and subsequently alter gene expression patterns.
Antimicrobial Properties
Recent studies have indicated that (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin exhibits significant antimicrobial activity. A study utilizing machine learning techniques to predict antimicrobial compounds highlighted its potential efficacy against various bacterial strains. The compound demonstrated a notable ability to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The compound's structural features suggest it may possess antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. Experimental assays have shown that derivatives of benzodioxin compounds often exhibit strong radical-scavenging activities .
Case Studies
- Antimicrobial Efficacy Study :
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Antioxidant Activity Assessment :
- Research assessing the antioxidant potential of similar compounds found that those with multiple hydroxyl groups exhibited superior scavenging abilities against DPPH radicals. This indicates a promising avenue for further exploration in health-related applications .
Comparative Analysis with Similar Compounds
The biological activity of (2S,3S,4aR,6S,8R,8aR)-Octahydro-6,8-dihydroxy-2,3-dimethoxy-2,3-dimethyl-1,4-benzodioxin can be compared with similar compounds:
| Compound Name | Antimicrobial Activity | Antioxidant Activity |
|---|---|---|
| Methyl (2S,3S,4aR,6R,8R)-6-fluoro-8-hydroxy-2,3-dimethoxy-2,3-dimethyloctahydro-1,4-benzodioxine-6-carboxylate | Moderate | High |
| Methyl (2S,3S,4aR,6S,8R)-8-(2-aminoethyl)-6-hydroxy-2,3-dimethoxy-2,3-dimethyloctahydro-1,4-benzodioxine-6-carboxylate | High | Moderate |
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield?
The compound is synthesized via esterification and hydroxylation steps, often involving controlled copolymerization methods. For example, esterification of carboxylic acid intermediates with methanol under acidic catalysis is a common approach . Reaction conditions such as temperature (e.g., 60–80°C), solvent polarity, and catalyst type (e.g., sulfuric acid) significantly affect yield. Optimization via fractional factorial design (e.g., varying molar ratios of reactants) can systematically identify critical parameters .
Q. Which spectroscopic techniques are essential for structural confirmation, and how are spectral contradictions resolved?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for confirming stereochemistry, particularly for the octahydro-benzodioxin core. Infrared (IR) spectroscopy verifies hydroxyl and ester functional groups. Contradictions in spectral data (e.g., unexpected coupling constants) should be resolved using high-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration validation .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies should include accelerated degradation tests under varying pH (e.g., 3–9), temperature (4°C, 25°C, 40°C), and humidity (40–75% RH). Lyophilization or storage in anhydrous solvents (e.g., dry DMSO) is recommended to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. What experimental design strategies optimize the synthesis of stereoisomers with high enantiomeric excess?
Bayesian optimization algorithms outperform traditional one-variable-at-a-time (OVAT) approaches by efficiently exploring multidimensional parameter spaces (e.g., solvent composition, chiral catalyst loading). For instance, a response surface methodology (RSM) can model interactions between temperature and catalyst concentration to maximize enantiomeric excess (e.g., >95%) .
Q. How can contradictory bioactivity data across studies be systematically analyzed?
Contradictions may arise from impurities (e.g., residual solvents) or stereochemical variability. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and apply multivariate analysis (e.g., principal component analysis) to isolate confounding variables . Purity verification via HPLC with charged aerosol detection (CAD) is critical .
Q. What computational methods predict the compound’s reactivity in complex biological matrices?
Density functional theory (DFT) calculations can model electron density distributions to predict sites of metabolic oxidation (e.g., hydroxylation at C6 or C8). Molecular dynamics simulations in explicit solvent models (e.g., TIP3P water) further refine predictions of membrane permeability .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
Docking studies using cryo-EM or NMR-derived protein structures can map binding affinities. For example, the (6S,8R) configuration may enhance hydrogen bonding with kinase active sites. Comparative studies with enantiomers (e.g., 6R,8S) are essential to establish structure-activity relationships .
Methodological Guidelines
- Synthesis Optimization : Use design of experiments (DoE) with Plackett-Burman or Box-Behnken designs to screen variables (e.g., reaction time, solvent polarity) .
- Data Validation : Apply Grubbs’ test to identify outliers in replicate assays and use QbD (Quality by Design) principles for robustness testing .
- Computational Workflow : Combine Schrödinger’s Maestro for docking and Gaussian 16 for DFT calculations, validated with experimental IC50 values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
